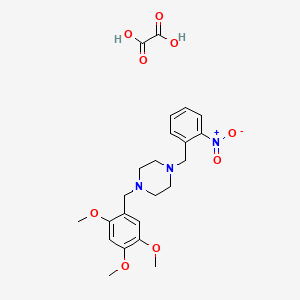
1-(2,5-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Vue d'ensemble
Description
1-(2,5-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, commonly known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but it is known to act on various neurotransmitter receptors in the brain. PDP has been found to act as a potent agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. PDP has also been found to exhibit affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
PDP has been found to exhibit various biochemical and physiological effects. PDP has been shown to increase the release of serotonin and dopamine in the brain, which is associated with an improvement in mood and a reduction in anxiety and depression. PDP has also been found to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PDP has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. PDP has also been found to exhibit potent and selective activity at various neurotransmitter receptors, making it a useful tool for studying the function of these receptors. However, PDP has some limitations for lab experiments. It has been found to exhibit some toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on PDP. One direction is the development of new antidepressant and antipsychotic drugs based on the structure of PDP. Another direction is the study of the long-term effects of PDP on the brain and behavior. Additionally, the potential use of PDP in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease should be explored. Finally, the development of new synthetic methods for PDP and its analogs could lead to the discovery of new compounds with improved therapeutic potential.
Conclusion
In conclusion, PDP is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of PDP is well-established, and the compound has been found to exhibit various biochemical and physiological effects. PDP has several advantages for lab experiments, but also some limitations. Future research on PDP should focus on the development of new drugs, the study of its long-term effects, and the exploration of its potential in the treatment of other neurological disorders.
Applications De Recherche Scientifique
PDP has been found to exhibit various scientific research applications. One of the most significant applications of PDP is its potential as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. PDP has been shown to act as a potent serotonin receptor agonist, which makes it a promising candidate for the development of new antidepressant and antipsychotic drugs.
Propriétés
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S.C2H2O4/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-12-15(21-2)5-6-16(14)22-3;3-1(4)2(5)6/h5-6,12H,4,7-11,13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKCJKHMUKPXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



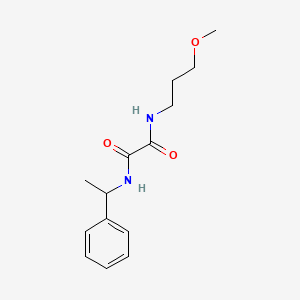
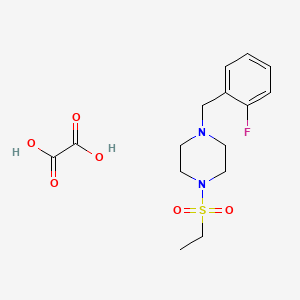
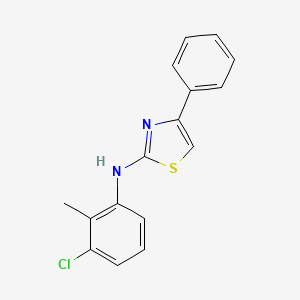
![methyl 2-{[N-cyclohexyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3948666.png)
![1-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B3948691.png)


![ethyl 4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B3948707.png)
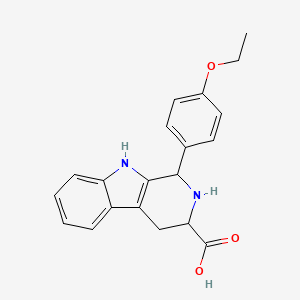
![N-(4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948716.png)
![N-(3-chloro-4-methylphenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3948748.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)
